molecular formula C16H11N3O2 B1671880 靛红-3'-肟 CAS No. 160807-49-8

靛红-3'-肟

货号: B1671880
CAS 编号: 160807-49-8
分子量: 277.28 g/mol
InChI 键: FQCPPVRJPILDIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Efficacy in Cancer Treatment

I3MO has demonstrated efficacy across various types of cancers:

  • Multiple Myeloma : Research indicates that I3MO enhances the sensitivity of multiple myeloma cells to proteasome inhibitors, thereby improving treatment outcomes in drug-resistant cases .
  • Breast Cancer : In studies involving breast cancer cell lines, I3MO inhibited cell growth and migration, suggesting its potential as an anti-tumor agent .
  • Acute Lymphoblastic Leukemia and Chronic Myeloid Leukemia : In these hematological malignancies, I3MO not only induced apoptosis but also exhibited significant cytotoxic effects against leukemia cell lines .
  • Melanoma and Squamous Cell Carcinoma : Combinatorial treatments involving I3MO have shown synergistic effects when paired with plasma-activated mediums, leading to decreased cell viability and enhanced apoptosis in melanoma and squamous cell carcinoma cells .

Multiple Myeloma

A study published in PubMed demonstrated that I3MO effectively induced apoptosis in both drug-sensitive and drug-resistant multiple myeloma cells. The compound's ability to inhibit proteasome activity was linked to improved patient outcomes when combined with established treatments like bortezomib .

Breast Cancer

In a controlled laboratory setting, researchers found that I3MO inhibited breast cancer cell proliferation by modulating the JNK1 signaling pathway. The combination treatment with JNK inhibitors showed enhanced anti-cancer effects compared to individual treatments .

作用机制

靛红-3’-肟主要通过抑制细胞周期蛋白依赖性激酶和糖原合酶激酶-3发挥其作用。 它与这些激酶的活性位点结合,阻止它们的磷酸化活性,并导致细胞周期在G2/M期停滞 . 此外,它下调NF-κB信号传导,有助于其抗炎和抗癌特性 .

类似化合物:

独特性: 靛红-3’-肟因其对细胞周期蛋白依赖性激酶和糖原合酶激酶-3的强效和选择性抑制而脱颖而出。 它诱导细胞周期停滞和细胞凋亡的能力,以及其抗炎特性,使其成为科学研究和潜在治疗应用中一种独特且有价值的化合物 .

准备方法

合成路线和反应条件: 靛红-3’-肟可以通过多种方法合成。一种常见的方法涉及在乙酸钠等碱的存在下,靛红与羟胺盐酸盐反应。 反应通常在乙醇-水混合物中于升高的温度下进行 . 另一种方法涉及使用六羰基钼和枯基过氧化物,通过吲哚酚中间体将吲哚转化为靛红衍生物 .

工业生产方法: 虽然靛红-3’-肟的具体工业生产方法尚未得到广泛报道,但合成过程通常遵循与实验室规模制备类似的路线。这些方法的可扩展性取决于优化反应条件并确保最终产品的纯度。

化学反应分析

反应类型: 靛红-3’-肟会经历各种化学反应,包括:

常用试剂和条件:

主要产物: 从这些反应中形成的主要产物包括各种取代的靛红-3’-肟衍生物,它们表现出不同的生物活性 .

相似化合物的比较

Uniqueness: Indirubin-3’-monoxime stands out due to its potent and selective inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. Its ability to induce cell cycle arrest and apoptosis, along with its anti-inflammatory properties, makes it a unique and valuable compound in scientific research and potential therapeutic applications .

生物活性

Indirubin-3'-monoxime (I3MO) is a derivative of indirubin, a compound traditionally used in Chinese medicine, notably for its anti-inflammatory and anti-cancer properties. Recent studies have highlighted I3MO's potential as a therapeutic agent, particularly in the context of various cancers, including multiple myeloma (MM) and transitional cell carcinoma (TCC). This article reviews the biological activity of I3MO, focusing on its mechanisms of action, effects on cell signaling pathways, and implications for cancer treatment.

Inhibition of Notch Signaling

I3MO has been shown to significantly reduce Notch1 signaling, which is crucial for cell fate determination and differentiation. Research indicates that I3MO inhibits both constitutively active mutants of Notch1 and its transcriptional activity without altering the cleavage pattern or stability of Notch1 intracellular domain (Notch1-IC) . This suppression occurs through the dissociation of the Notch1-IC-RBP-Jk complex, demonstrating I3MO's role as a potent modulator of cell signaling pathways.

Proteasome Inhibition in Multiple Myeloma

Recent studies have identified I3MO as a proteasome inhibitor, which is particularly relevant in the treatment of MM. In vitro and in vivo experiments demonstrated that I3MO sensitizes MM cells to bortezomib-induced apoptosis by inducing DNA damage and cell cycle arrest while down-regulating key proteins involved in NF-κB signaling . Specifically, I3MO was found to bind directly to proteasome activators PA28γ (PSME3) and PA200 (PSME4), leading to their degradation and subsequent inhibition of proteasome capacity.

Induction of Apoptosis and Autophagy

I3MO has also been shown to induce both apoptotic and autophagic cell death in various cancer cell lines. In transitional cell carcinoma cells, I3MO treatment resulted in reversible growth arrest and increased apoptosis rates. The expression of survivin, an anti-apoptotic protein, was significantly increased following treatment, suggesting a complex interaction between I3MO and apoptotic pathways . Furthermore, studies on JM1 human acute lymphoblastic leukemia cells revealed that I3MO promotes autophagic death alongside apoptosis, indicating its multifaceted role in cancer therapy .

Multiple Myeloma Treatment

In a study involving primary samples from MM patients, I3MO exhibited significant anti-MM activity. It was effective against both drug-sensitive and resistant MM cells. The study concluded that I3MO could be a promising candidate for overcoming bortezomib resistance in clinical settings .

Transitional Cell Carcinoma

Research on TCC indicated that I3MO could serve as an effective therapeutic agent due to its ability to induce apoptosis while also affecting survivin expression levels. This dual action suggests potential for targeted therapy approaches in bladder cancer treatment .

Summary of Findings

The following table summarizes key findings regarding the biological activity of Indirubin-3'-monoxime:

Study Cell Type Mechanism Key Findings
VariousNotch InhibitionReduced Notch1 signaling without altering protein stability.
MM CellsProteasome InhibitionSensitized cells to bortezomib; induced DNA damage and cell cycle arrest.
TCC CellsApoptosis InductionIncreased survivin expression; reversible growth arrest observed.
JM1 & K562Autophagy & ApoptosisInduced autophagic death; caspase-3 activation noted.

属性

IUPAC Name

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCPPVRJPILDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416111
Record name Indirubin-3'-monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160807-49-8
Record name Indirubin-3'-monoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin-3'-monoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Indirubin-3′-oxime was synthesized by reaction of indirubin with hydroxylamine hydrochloride in a pyridine solution (Farbwerke vorm. Meister Lucius & Brüning in Hoechst a.M., Patentschrift des Reichspatentamtes Nr. 283726 (1913)). 13C-NMR-spectroscopy revealed the location of the hydroxyimino residue in 3′-Position (δ(C2)=171.05 ppm; δ(C3′)=145.42 ppm; DMSO-d6, RT).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydroxyimino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Indirubin (0.64 g, 2.4 mmol) was dissolved in anhydrous pyridine (25 mL), and hydroxylammonium chloride (1.67 g, 24 mmol) was added to the solution. The reaction liquid was heated and refluxed for 2.5 hours and then cooled to room temperature. The reaction liquid was poured into water (100 mL), and the precipitated crude crystals were collected by suction filtration. The resulting crude crystals were recrystallized from methanol/water to give red needle-shaped crystals of indirubin-3′-oxime (0.60 g, 89%).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin-3'-monoxime
Reactant of Route 2
Indirubin-3'-monoxime
Reactant of Route 3
Indirubin-3'-monoxime
Reactant of Route 4
Indirubin-3'-monoxime
Reactant of Route 5
Indirubin-3'-monoxime
Reactant of Route 6
Reactant of Route 6
Indirubin-3'-monoxime

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。